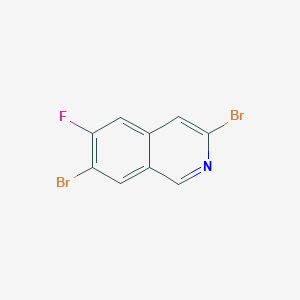

3,7-Dibromo-6-fluoroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,7-Dibromo-6-fluoroisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic ring fused with a benzene ring. The incorporation of bromine and fluorine atoms into the isoquinoline structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dibromo-6-fluoroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method is the direct bromination and fluorination of isoquinoline using bromine and fluorine sources under controlled conditions. For instance, the reaction of 3,7-dibromoisoquinoline with a fluorinating agent such as cesium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications .

化学反応の分析

Types of Reactions

3,7-Dibromo-6-fluoroisoquinoline undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Cross-Coupling Reactions: The bromine atoms can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium catalysts and organoboron compounds for Suzuki reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .

科学的研究の応用

While there is no direct information about applications of the compound "3,7-dibromo-6-fluoroisoquinoline," the search results provide information about its chemical properties, synthesis, and potential uses of related fluorinated compounds and bioactive peptides, which can be helpful in deducing potential applications .

Chemical Information

This compound has the molecular formula C9H4Br2FN and a molecular weight of 304.9411632 .

Potential Applications of Related Fluorinated Compounds

- Pharmaceuticals The introduction of fluorine atoms into molecules can enhance or modify biological activities, making them useful in medicinal chemistry . Fluorine-containing compounds have been synthesized to utilize their physical properties, including bioactivities .

- Antimicrobials Some coumarin analogs with chloro and bromo substitutions display activity against Gram-positive strains . Compounds with 3,4-difluoro substitution have shown moderate potency against both Gram-positive and Gram-negative bacterial strains . Compounds with trifluoromethyl groups have been significantly active against Gram-positive strains .

- Ring-Fluorinated Heterocycles Ring-fluorinated heterocycles, including fluorine-containing isochromenes, isoquinolines, quinolines, and cinnolines, can be employed as intermediates in synthesizing medicinal and agrochemical agents .

Potential Applications of Bioactive Peptides

- Pharmaceutical applications Bioactive peptides and their by-products have been used as antidiabetic, anticancer, and anti-inflammatory agents .

- Wound healing Bioactive peptides have sparked interest due to their high activity, specificity, and stability in wound healing applications . Antimicrobial peptides have been shown to increase re-epithelialization and granulation tissue formation in excisional wounds .

- Other applications Bioactive peptides have demonstrated sequences with antihypertensive, hypocholesterolemic, immunomodulation, antibacterial, cytotoxicity, antigenic, and antioxidant activities .

作用機序

The mechanism of action of 3,7-Dibromo-6-fluoroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

3,7-Dibromoisoquinoline: Lacks the fluorine atom, which may result in different chemical and biological properties.

6-Fluoroisoquinoline: Lacks the bromine atoms, which can affect its reactivity and applications.

3,7-Dichloro-6-fluoroisoquinoline: Contains chlorine instead of bromine, leading to variations in its chemical behavior.

Uniqueness

3,7-Dibromo-6-fluoroisoquinoline is unique due to the combined presence of bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications .

生物活性

3,7-Dibromo-6-fluoroisoquinoline is a halogenated isoquinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of isoquinolines known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound includes two bromine atoms and one fluorine atom attached to the isoquinoline framework. This unique halogenation pattern enhances its reactivity and interaction with biological targets.

Molecular Formula

- Molecular Formula : C_9H_5Br_2FN

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of dibromoisoquinolines possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Moderate against Gram-positive bacteria | 6.25 µg/mL |

| 1-Bromo-5-fluoroisoquinoline | Active against MRSA | 1.56 µg/mL |

The presence of bromine and fluorine atoms in the structure is believed to enhance binding affinity to bacterial targets, contributing to its antimicrobial efficacy .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Isoquinoline derivatives are known to inhibit various cancer cell lines by interfering with cellular pathways.

- Mechanism of Action : The mechanism involves the inhibition of specific kinases and enzymes that play crucial roles in cancer cell proliferation and survival. For instance, some studies highlight the inhibition of Bruton’s tyrosine kinase (BTK), which is implicated in several malignancies .

3. Enzyme Inhibition

Dibromoisoquinolines have shown promise as enzyme inhibitors. The halogen substituents can modulate the compound's interaction with enzymes such as cytochrome P450, affecting drug metabolism and therapeutic efficacy.

Case Studies

Several studies have focused on the biological activity of this compound:

- Antimicrobial Study : A study assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Results indicated a moderate inhibitory effect, suggesting potential for further development as an antimicrobial agent .

- Anticancer Research : Research involving various isoquinoline derivatives demonstrated their ability to induce apoptosis in cancer cells through specific signaling pathways. The presence of bromine and fluorine in this compound was noted to enhance these effects compared to non-halogenated analogs .

特性

IUPAC Name |

3,7-dibromo-6-fluoroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2FN/c10-7-1-6-4-13-9(11)3-5(6)2-8(7)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFKOIBAKUVFLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(N=CC2=CC(=C1F)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。